molecular formula C21H37N3O B291160 N-(4-methyl-2-pyrimidinyl)hexadecanamide

N-(4-methyl-2-pyrimidinyl)hexadecanamide

Cat. No.: B291160
M. Wt: 347.5 g/mol
InChI Key: BZXMYAYZDPSEOP-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-pyrimidinyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 4-methylpyrimidinyl group at the nitrogen atom.

Properties

Molecular Formula

C21H37N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)hexadecanamide

InChI

InChI=1S/C21H37N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(25)24-21-22-18-17-19(2)23-21/h17-18H,3-16H2,1-2H3,(H,22,23,24,25)

InChI Key

BZXMYAYZDPSEOP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural analogs of hexadecanamide, their biological activities, and physicochemical properties based on available research:

Compound Name Substituent Key Activities Molecular Weight (g/mol) References
N-(4-Methoxy-2-nitrophenyl)hexadecanamide 4-Methoxy-2-nitrophenyl Analgesic (formalin-induced pain reduction) ~434.5
N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide 3-Hexadecyloxy-2-hydroxypropyl Pseudo-ceramide; enhances skin barrier function in atopic dermatitis ~671.9
Hexadecanamide (unmodified) None Enhances sperm motility via PAOX/CA2 upregulation ~255.4
N-Benzylhexadecanamide Benzyl Detected in metabolomic studies; retention time: 13.6 min (HPLC) ~343.5
N-(3,4-Dimethoxybenzyl)-hexadecanamide 3,4-Dimethoxybenzyl Metabolomic biomarker; retention time: 14.8 min (HPLC) ~403.6

Key Observations:

  • Pharmacological Activity: Substitutions significantly alter biological function. For example, the 4-methoxy-2-nitrophenyl group in N-(4-Methoxy-2-nitrophenyl)hexadecanamide confers analgesic properties, likely through interactions with nociceptive pathways . In contrast, unmodified hexadecanamide enhances sperm motility via protein regulation .
  • Physicochemical Properties : Bulkier substituents (e.g., pseudo-ceramide derivatives) increase molecular weight and lipophilicity, favoring topical applications in dermatology . Simpler analogs like N-benzylhexadecanamide exhibit shorter HPLC retention times, suggesting moderate polarity .
  • Drug-Likeness : Hexadecanamide itself faces challenges in drug development due to high lipophilicity (miLogP >5), limiting oral bioavailability . Structural modifications (e.g., polar groups in pseudo-ceramides) may improve solubility and therapeutic applicability .

Research Findings and Pharmacological Profiles

Analgesic Derivatives

N-(4-Methoxy-2-nitrophenyl)hexadecanamide demonstrated 50–60% reduction in formalin-induced nociception in rodent models, comparable to palmitoylethanolamide but with prolonged efficacy . The nitro and methoxy groups may enhance receptor binding affinity, though exact targets (e.g., PPAR-α, TRPV1) remain unconfirmed.

Metabolic and Reproductive Roles

Unmodified hexadecanamide upregulated PAOX (polyamine oxidase) and CA2 (carbonic anhydrase 2) in sperm cells, enhancing motility by 25% in vitro . This contrasts with oleamide and stearoyl ethanolamide, which primarily modulate neurotransmission and inflammation .

Physicochemical and Drug-Likeness Considerations

  • Lipophilicity : Hexadecanamide derivatives exhibit miLogP values ranging from 5.2 (unmodified) to 8.1 (pseudo-ceramide), exceeding the optimal range for oral drugs (LogP 2–5) .
  • Rotatable Bonds : Derivatives with flexible substituents (e.g., hydroxyethyl groups) show improved membrane permeability but reduced metabolic stability .

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